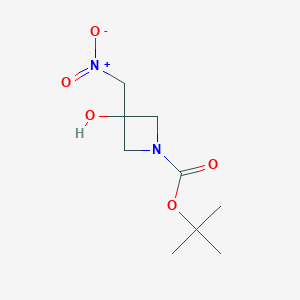
Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C9H16N2O5 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate (CAS Number: 1008526-70-2) is a compound that has garnered interest in various biological applications due to its unique structural properties and potential therapeutic effects. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
This compound exhibits biological activity primarily through its interaction with cellular pathways involved in inflammation and cell signaling. Preliminary studies suggest that it may influence the secretion of virulence factors in pathogenic bacteria, potentially serving as a novel antimicrobial agent.
Antimicrobial Properties
Research indicates that this compound can inhibit the type III secretion system (T3SS) in Gram-negative bacteria, which is critical for their virulence. A study demonstrated that at concentrations of 50 µM, this compound resulted in approximately 50% inhibition of CPG2 secretion, a marker for T3SS activity . This suggests a potential role in developing new antibiotics targeting bacterial virulence rather than growth.
Cytotoxicity and Safety Profile
The safety profile of this compound has been evaluated through various assays. According to Material Safety Data Sheets (MSDS), the compound should be handled with care due to potential irritant effects upon skin and eye contact . However, specific cytotoxicity data remain limited and warrant further investigation.
Study on Inhibition of Bacterial Secretion Systems
In a controlled laboratory setting, researchers assessed the impact of this compound on the secretion of virulence factors in enteropathogenic E. coli. The results indicated a significant downregulation of key virulence genes when treated with this compound, highlighting its potential as a therapeutic agent against bacterial infections .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 1008526-70-2 | 232.236 g/mol | Inhibits T3SS activity |
| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | 325775-44-8 | 216.24 g/mol | Antimicrobial properties |
| Tert-butyl 3-(nitromethyl)azetidine-1-carboxylate | 2228653-59-4 | 216.24 g/mol | Limited data on activity |
Propriétés
IUPAC Name |
tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-8(2,3)16-7(12)10-4-9(13,5-10)6-11(14)15/h13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYWGUJDIRKARQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725586 | |
| Record name | tert-Butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008526-70-2 | |
| Record name | tert-Butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














